
4-Amino-7-(diethylamino)-2-ethyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione is an organic compound with a complex structure that includes both amino and diethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of a precursor compound with diethylamine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-7-chloroquinoline: Known for its antimalarial properties.
4-Aminoquinoline: Used in the treatment of various diseases, including malaria and autoimmune disorders.
Uniqueness
4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of amino and diethylamino groups makes it versatile for various chemical reactions and applications .
Properties
CAS No. |
66339-18-2 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-amino-7-(diethylamino)-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C14H19N3O2/c1-4-16(5-2)10-8-7-9(15)11-12(10)14(19)17(6-3)13(11)18/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
QJLRXCBWNFQSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2C1=O)N(CC)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


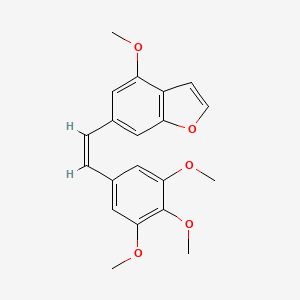
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
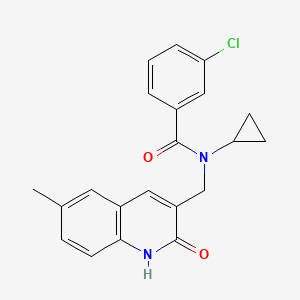
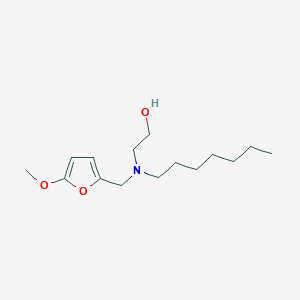

![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
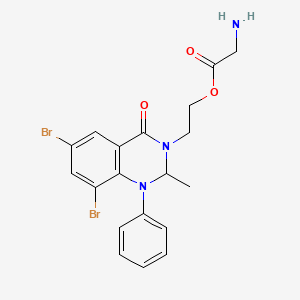
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
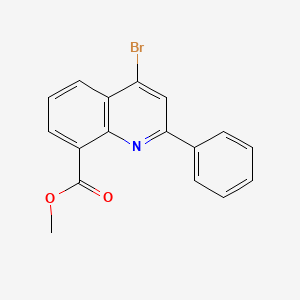
![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
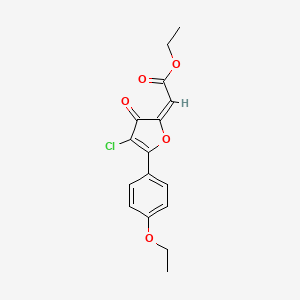
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
